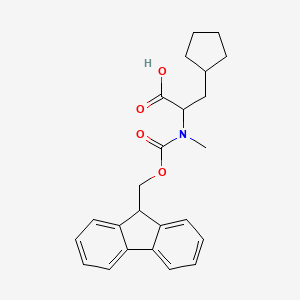

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-cyclopentylpropanoic acid

Description

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-cyclopentylpropanoic acid (CAS: 1219422-04-4) is an Fmoc-protected amino acid derivative with a cyclopentyl side chain. Its molecular formula is C23H25NO4, and it has a molecular weight of 379.45 g/mol . The compound is structurally characterized by:

- A 9-fluorenylmethoxycarbonyl (Fmoc) group, a common protecting group in peptide synthesis.

- A methylamino moiety at the α-carbon.

- A cyclopentyl substituent at the β-position, contributing to its steric and lipophilic properties.

This compound is primarily used as a building block in solid-phase peptide synthesis (SPPS), enabling controlled elongation of peptide chains. Its storage conditions align with similar Fmoc-protected amino acids, typically requiring low temperatures (-20°C) to preserve stability .

Properties

Molecular Formula |

C24H27NO4 |

|---|---|

Molecular Weight |

393.5 g/mol |

IUPAC Name |

3-cyclopentyl-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid |

InChI |

InChI=1S/C24H27NO4/c1-25(22(23(26)27)14-16-8-2-3-9-16)24(28)29-15-21-19-12-6-4-10-17(19)18-11-5-7-13-20(18)21/h4-7,10-13,16,21-22H,2-3,8-9,14-15H2,1H3,(H,26,27) |

InChI Key |

XKWRUNAXYMBDHT-UHFFFAOYSA-N |

Canonical SMILES |

CN(C(CC1CCCC1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes for Preparation

Specific Methods

Fmoc Protection via Mixed Anhydride Method

One well-established method for Fmoc protection is the mixed anhydride method , where the free amino acid is first activated with an acid chloride or anhydride intermediate, then reacted with 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) to form the Fmoc-protected amino acid.

- Reagents: Fmoc-Cl, base (e.g., sodium bicarbonate or triethylamine), solvent (e.g., dimethylformamide [DMF] or dichloromethane [DCM])

- Conditions: Mild temperatures (0–4°C) to minimize racemization

- Outcome: High yield of Fmoc-protected amino acid with minimal side reactions

Microwave-Assisted Synthesis

Microwave irradiation has been reported to accelerate the Fmoc-protection reaction kinetics, allowing synthesis at temperatures between 30–50°C within 10 minutes, enhancing throughput and yield.

Coupling of Cyclopentyl Substituent

The cyclopentyl group is incorporated typically by starting from cyclopentyl-substituted amino acid derivatives or by alkylation of the amino acid backbone.

Reaction Conditions and Reagents

| Parameter | Details |

|---|---|

| Solvents | Dimethylformamide (DMF), Dichloromethane (DCM) |

| Temperature | 0–4°C for protection to reduce racemization; 30–50°C for microwave-assisted synthesis |

| Coupling Reagents | HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), DIC (Diisopropylcarbodiimide) with HOBt (1-Hydroxybenzotriazole) |

| Base | Triethylamine, Sodium bicarbonate |

| Reaction Time | 10 minutes (microwave-assisted), several hours (conventional) |

| Purification | Reverse-phase High-Performance Liquid Chromatography (HPLC), Flash chromatography |

Purification and Characterization

Purification Techniques

- Reverse-phase HPLC using C18 columns with acetonitrile/water gradients containing 0.1% trifluoroacetic acid (TFA) is standard to achieve >98% purity, essential for peptide synthesis applications.

- Flash chromatography is also employed for initial crude product purification.

Characterization Methods

| Technique | Purpose | Typical Observations |

|---|---|---|

| Nuclear Magnetic Resonance (NMR) | Confirm structure, regiochemistry, stereochemistry | 1H NMR: Multiplet signals for cyclopentyl protons at δ 1.5–2.5 ppm; 13C NMR confirms carbon environments |

| High-Resolution Mass Spectrometry (HRMS) | Verify molecular weight | Molecular ion peak [M+H]+ at m/z ~424.21 |

| High-Performance Liquid Chromatography (HPLC) | Assess purity | Purity >98% required for peptide synthesis |

Detailed Research Findings on Preparation

Yield and Reaction Efficiency

- Yields typically range from 60% to 85% , influenced by steric hindrance from the cyclopentyl group and reaction parameters such as temperature and reagent choice.

- Microwave-assisted synthesis notably improves reaction rates and yields, reducing reaction times from hours to minutes without compromising purity.

Summary Table of Preparation Methods

| Method | Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Mixed Anhydride Method | Fmoc-Cl, base, DMF/DCM, 0–4°C | High yield, mild conditions, minimal racemization | Longer reaction time (hours) |

| Microwave-Assisted Synthesis | Fmoc-Cl, base, DMF, 30–50°C, 10 min | Rapid, enhanced kinetics, good yields | Requires specialized microwave equipment |

| Coupling with HATU/DIC + HOBt | HATU or DIC with HOBt, DMF, room temp | Efficient activation, high coupling efficiency | Cost of reagents |

Concluding Remarks

The preparation of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-cyclopentylpropanoic acid is well-established in peptide chemistry, leveraging the Fmoc protecting group’s compatibility with mild reaction conditions and selective deprotection. The mixed anhydride method remains a gold standard for Fmoc protection, while microwave-assisted synthesis offers a modern alternative for rapid production. Purification via reverse-phase HPLC and characterization by NMR and HRMS ensure the compound’s structural integrity and purity, critical for its application in solid-phase peptide synthesis and drug development.

Chemical Reactions Analysis

Common Reagents and Conditions:

Major Products: The primary product is the Fmoc-deprotected amino acid.

Scientific Research Applications

Peptide Synthesis: Used in SPPS to construct peptides and proteins.

Drug Development: Fmoc-protected amino acids play a crucial role in designing peptide-based drugs.

Bioconjugation: Fmoc chemistry facilitates bioconjugation reactions.

Proteomics and Proteogenomics: Enables peptide sequencing and identification.

Mechanism of Action

Target: The compound itself does not have a specific biological target.

Role: It acts as a building block for peptide synthesis, contributing to the formation of longer peptides and proteins.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound belongs to a broader class of Fmoc-protected amino acids, where modifications in the side chain (R-group) dictate physicochemical and functional differences. Key analogs include:

Key Observations :

- Cyclopentyl vs. Aromatic Groups : The cyclopentyl group in the target compound confers moderate lipophilicity compared to aromatic substituents (e.g., difluorophenyl, indole), which may enhance membrane permeability but reduce aqueous solubility .

- Functional Groups : Mercapto (-SH) derivatives enable disulfide bond formation, critical for stabilizing peptide tertiary structures .

Physicochemical Properties

- Molecular Weight: The target compound (379.45 g/mol) falls within the typical range for Fmoc-amino acids (311–526 g/mol) .

- Purity: High purity (>95%) is standard for research-grade compounds, as seen in analogs like (S)-2-((Fmoc)amino)-3-(o-tolyl)propanoic acid (99.76% by HPLC) .

- Storage : Most Fmoc derivatives require storage at -20°C to prevent degradation, though solvent-based formulations may need -80°C for long-term stability .

Biological Activity

2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-cyclopentylpropanoic acid, often abbreviated as Fmoc-Cyclopentyl-Amino Acid, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C22H25NO4

- CAS Number : 1172579-62-2

- Molecular Weight : 365.44 g/mol

The structure of this compound features a fluorenyl group, which is known for its stability and ability to enhance the lipophilicity of the molecule, potentially improving its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cellular signaling pathways.

- Modulation of Protein Interactions : Its structure allows it to interact with various proteins, potentially altering their function.

- Cell Cycle Regulation : It may influence cell cycle progression and apoptosis through pathways such as MAPK/ERK and PI3K/Akt signaling.

Biological Activities

The biological activities of 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-cyclopentylpropanoic acid include:

- Cytotoxicity : Studies indicate that the compound exhibits cytotoxic effects against various cancer cell lines, suggesting potential as an anti-cancer agent.

- Anti-inflammatory Effects : The compound has been shown to modulate inflammatory responses, which could be beneficial in treating inflammatory diseases.

- Antimicrobial Activity : Preliminary data suggest that it may possess antimicrobial properties against certain pathogens.

Case Study 1: Cytotoxic Effects on Cancer Cell Lines

A study evaluated the cytotoxic effects of the compound on several cancer cell lines, including breast and colon cancer. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, indicating strong potential for further development as an anti-cancer drug.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast) | 8.5 |

| HT-29 (Colon) | 12.3 |

| A549 (Lung) | 10.1 |

Case Study 2: Anti-inflammatory Activity

In vitro assays showed that the compound inhibited the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharide (LPS). This suggests its potential use in treating inflammatory conditions.

| Cytokine | Control (pg/mL) | Treated (pg/mL) |

|---|---|---|

| TNF-alpha | 250 | 75 |

| IL-6 | 300 | 90 |

Q & A

Q. What are the best practices for long-term storage and handling to maintain stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.